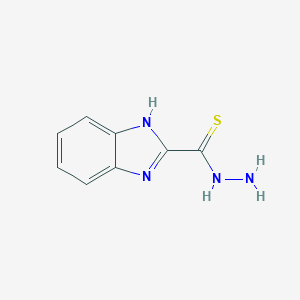

1H-Benzimidazole-2-carbothiohydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1H-benzimidazole-2-carbothiohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4S/c9-12-8(13)7-10-5-3-1-2-4-6(5)11-7/h1-4H,9H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQWLRILBTJJSTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C(=S)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80562974 | |

| Record name | 1H-Benzimidazole-2-carbothiohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80562974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127627-22-9 | |

| Record name | 1H-Benzimidazole-2-carbothiohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80562974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Academic and Research Significance of 1h Benzimidazole 2 Carbothiohydrazide in Heterocyclic Chemistry

Role as a Privileged Pharmacophore and Ligand Scaffold

The term "privileged pharmacophore" is used to describe a molecular framework that is capable of binding to multiple biological targets, thereby exhibiting a broad spectrum of pharmacological activities. nih.govnih.gov The benzimidazole (B57391) core is a quintessential example of such a scaffold. nih.govnih.gov Its structural resemblance to naturally occurring purines allows it to interact with a variety of biopolymers within living systems. researchgate.net This inherent bioactivity has led to the development of numerous FDA-approved drugs containing the benzimidazole moiety. nih.govwikipedia.org

The value of the benzimidazole scaffold is further enhanced by the introduction of a carbothiohydrazide group at the 2-position, creating 1H-Benzimidazole-2-carbothiohydrazide. This functional group introduces additional donor atoms (nitrogen and sulfur), transforming the molecule into a potent ligand capable of forming stable complexes with various transition metal ions. researchgate.netnih.gov The coordination of these metal ions can significantly modulate the biological activity of the parent molecule, a strategy frequently employed in the design of new therapeutic agents. nih.gov The resulting metal complexes have shown promise in areas such as anticancer research. researchgate.netnih.gov

The versatility of the thiohydrazide group allows for a wide range of chemical modifications. It can readily undergo condensation reactions with aldehydes and ketones to form hydrazones, which themselves are a class of compounds with significant biological properties. nih.govresearchgate.net Furthermore, the thiohydrazide moiety can participate in cyclization reactions to generate various heterocyclic systems, such as 1,3,4-thiadiazoles and triazoles, thereby expanding the chemical space accessible from this single precursor. nih.govresearchgate.netsapub.org

Historical Context of Benzimidazole-Based Research and Evolution of Thiohydrazide Analogues

The journey of benzimidazole research began in 1872 with the first synthesis of the parent compound. rjlbpcs.comscholarsresearchlibrary.com However, its biological significance was not truly appreciated until 1944, when Woolley proposed that its structural similarity to purines could elicit biological responses. nih.govijarsct.co.in This hypothesis spurred decades of research, leading to the discovery of a wide array of benzimidazole derivatives with diverse pharmacological activities, including anthelmintic, antiviral, anticancer, and antihistaminic properties. ijarsct.co.innih.gov

The development of thiohydrazide analogues represents a significant evolution in the field of medicinal chemistry. Thiohydrazides and their derivatives, such as thiocarbohydrazides, have been recognized for their utility in synthesizing a variety of heterocyclic compounds. sapub.orgnih.gov The incorporation of the thiohydrazide functional group into the benzimidazole scaffold to create this compound provided a powerful tool for medicinal chemists. This strategic combination marries the established biological importance of the benzimidazole ring with the synthetic versatility and chelating ability of the thiohydrazide group.

The synthesis of this compound itself is a multi-step process that often starts from o-phenylenediamine (B120857). nih.govresearchgate.net A common route involves the reaction of o-phenylenediamine with carbon disulfide to form 1H-benzimidazole-2-thiol, which is then oxidized and subsequently reacted with hydrazine (B178648) hydrate. nih.govresearchgate.net This precursor then serves as a key intermediate for the synthesis of a multitude of other derivatives, highlighting its central role in the ongoing exploration of new benzimidazole-based therapeutic agents. bibliomed.orgresearchgate.net

Synthetic Strategies and Derivatization Approaches for 1h Benzimidazole 2 Carbothiohydrazide and Its Analogues

Established Methods for 1H-Benzimidazole Core Synthesis

The construction of the 1H-benzimidazole ring system is a well-established field in synthetic organic chemistry. Various methods have been developed, ranging from classical condensation reactions to modern, more sustainable approaches.

Condensation Reactions with o-Phenylenediamines and Carboxylic Acid Derivatives

The most classical and widely utilized method for synthesizing the benzimidazole (B57391) core is the Phillips-Ladenburg reaction. This involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivatives. ijariie.comnih.gov The reaction typically requires harsh conditions, such as heating at high temperatures in the presence of strong acids like hydrochloric acid or polyphosphoric acid, which act as both catalyst and dehydrating agent. nih.govdergipark.org.tr

The versatility of this method lies in its tolerance for a variety of carboxylic acid derivatives, including:

Orthoesters: These react with o-phenylenediamines, often catalyzed by Lewis acids like ZrCl₄, SnCl₄, or TiCl₄. ijariie.com

Nitriles, Imidates, and Amides: These can also serve as the one-carbon source for the cyclization reaction. dergipark.org.trorganic-chemistry.org

Aldehydes: Condensation with aldehydes requires an oxidizing agent to facilitate the final cyclization and aromatization step. nih.govnih.gov Common oxidants include sodium metabisulfite (B1197395) (Na₂S₂O₅), nitrobenzene, and even air. nih.govresearchgate.netias.ac.in

These methods, while foundational, often suffer from drawbacks such as harsh reaction conditions, long reaction times, and the use of corrosive reagents. tandfonline.com

Table 1: Examples of Carboxylic Acid Derivatives in Benzimidazole Synthesis

| Carboxylic Acid Derivative | Reactant | Catalyst/Conditions | Key Feature | Reference(s) |

|---|---|---|---|---|

| Carboxylic Acids | o-Phenylenediamine | Polyphosphoric Acid (PPA) / Heat | Classical Phillips-Ladenburg synthesis. | nih.govsemanticscholar.org |

| Aldehydes | o-Phenylenediamine | Sodium Metabisulfite (oxidant) | One-pot oxidative cyclization. | researchgate.netias.ac.in |

| Orthoesters | o-Phenylenediamine | Lewis Acids (e.g., ZrCl₄) | Forms 2-substituted benzimidazoles. | ijariie.com |

| Formic Acid | o-Phenylenediamine | Heat | Direct synthesis of unsubstituted benzimidazole. | ijariie.com |

Microwave-Assisted and Green Chemistry Approaches

In response to the limitations of classical methods, significant research has focused on developing more efficient and environmentally benign protocols. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, dramatically reducing reaction times from hours to minutes and often improving yields. tandfonline.comtandfonline.comnih.govrjptonline.org Microwave irradiation has been successfully applied to the condensation of o-phenylenediamines with both aldehydes and carboxylic acids. dergipark.org.trtandfonline.comnih.gov

Green chemistry principles have also been integrated into benzimidazole synthesis. Key developments include:

Use of Green Solvents: Water has been employed as an environmentally friendly solvent, sometimes in the presence of catalysts like L-proline or D-glucose. ijrar.orgsci-hub.se

Heterogeneous Catalysis: The use of recyclable solid catalysts, such as ZnO nanoparticles and zeolites, avoids the need for corrosive mineral acids and simplifies product purification. dergipark.org.trnih.gov

Solvent-Free Reactions: Some protocols achieve condensation under solvent-free conditions, further enhancing the green credentials of the synthesis. mdpi.com For instance, reacting o-phenylenediamine and benzaldehyde (B42025) with a solid catalyst like alumina (B75360) under microwave irradiation represents a highly efficient and eco-friendly approach. rjptonline.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reactants | Method | Reaction Time | Yield | Reference(s) |

|---|---|---|---|---|

| 4-Nitro-o-phenylenediamine (B140028) + Aromatic Aldehydes | Conventional Heating (Reflux) | 6–12 hours | 70–91% | nih.gov |

| 4-Nitro-o-phenylenediamine + Aromatic Aldehydes | Microwave Irradiation | 10–15 minutes | 90–99% | nih.gov |

| 1,2-Phenylenediamine + Aromatic Aldehyde + 2-Mercaptoacetic acid | Conventional Heating (Reflux) | 48 hours | - | arkat-usa.org |

Transition-Metal-Free Cyclization Methodologies

To circumvent issues related to toxic and expensive transition-metal catalysts, metal-free synthetic routes have been developed. A notable strategy involves the direct base-mediated intramolecular N-arylation of N-(2-haloaryl) amidines. mdpi.comresearchgate.net This reaction can be performed in water with a simple base like potassium carbonate (K₂CO₃), making it an economically and environmentally attractive method. mdpi.comresearchgate.net

Another innovative transition-metal-free approach utilizes D-glucose as a biorenewable C1 synthon for the oxidative cyclization of o-phenylenediamines. organic-chemistry.orgsci-hub.se This reaction proceeds in water and offers excellent yields and a short reaction time, highlighting the potential of using renewable feedstocks in heterocyclic synthesis. sci-hub.se Additionally, methods using potassium hydroxide (B78521) (KOH) in dimethyl sulfoxide (B87167) (DMSO) have been effective for the intramolecular N-arylation of amidines, providing a practical, metal-free pathway to a variety of substituted benzimidazoles. organic-chemistry.org

L-Proline Catalyzed Synthesis in Aqueous Media

Organocatalysis represents a significant advancement in green chemistry. The amino acid L-proline has been identified as a versatile and inexpensive organocatalyst for the synthesis of benzimidazole derivatives. researchgate.netijrar.org This method typically involves the three-component reaction of an o-phenylenediamine, an aldehyde, and the catalyst.

The synthesis is often conducted in aqueous media, which is a significant environmental advantage. ijrar.org The reaction conditions are mild, frequently proceeding at ambient or reflux temperatures, and the catalyst is non-toxic and readily available. ijrar.orgscispace.com The efficiency of the catalysis can be pH-dependent, with some procedures using a buffer to maintain optimal conditions. ijrar.org The use of a zinc-proline complex has also been reported to effectively catalyze the reaction in water at room temperature, offering good recyclability of the catalyst. scispace.comresearchgate.net

Table 3: L-Proline Catalyzed Synthesis of Benzimidazoles

| o-Phenylenediamine Derivative | Aldehyde | Solvent | Conditions | Yield | Reference(s) |

|---|---|---|---|---|---|

| o-Phenylenediamine | Benzaldehyde | Water | Reflux, pH 4.2 | Good | ijrar.org |

| o-Phenylenediamine | Various Aldehydes | Chloroform | Ambient Temp. | 32-95% | researchgate.net |

Synthesis of 1H-Benzimidazole-2-carbothiohydrazide Functionality

Once the benzimidazole core is constructed, the next critical step is the introduction of the carbothiohydrazide group [-C(=S)NHNH₂] at the 2-position.

Reactions Involving Thiohydrazide Moieties

The direct synthesis of this compound is not commonly reported as a single-step procedure. Instead, it is typically achieved through a multi-step sequence starting from a pre-functionalized benzimidazole. A key intermediate in this pathway is 1H-benzimidazole-2-yl-hydrazine . nih.gov

The synthesis of this hydrazine (B178648) precursor can be accomplished via the following steps:

Formation of Benzimidazole-2-thiol: The reaction of o-phenylenediamine with carbon disulfide in the presence of potassium hydroxide yields 1,3-dihydro-2H-1,3-benzimidazole-2-thione. nih.gov

Oxidation to Sulfonic Acid: The thiol is then oxidized using an agent like potassium permanganate (B83412) in an alkaline solution to produce 1H-benzimidazol-2-yl-sulfonic acid. nih.gov

Hydrazinolysis: The sulfonic acid group is subsequently displaced by reacting it with an excess of hydrazine hydrate, typically under reflux, to yield the crucial intermediate, 1H-benzimidazole-2-yl-hydrazine. nih.gov

With 1H-benzimidazole-2-yl-hydrazine in hand, the final carbothiohydrazide functionality can be introduced. Carbothiohydrazides are compounds possessing both hydrazino and thione groups and are valuable in heterocyclic synthesis. researchgate.netresearchgate.net The conversion of the hydrazine to the target compound, this compound, can be achieved by reacting it with a thiocarbonyl source. A common reagent for this transformation is carbon disulfide (CS₂) . The reaction involves the nucleophilic attack of the hydrazine onto the carbon disulfide, followed by rearrangement to form the desired carbothiohydrazide.

This stepwise approach, building the functionality from a reactive hydrazine intermediate, provides a logical and feasible route to this compound, a versatile building block for further derivatization.

Formation of Related Thiosemicarbazone Derivatives

While direct synthesis from this compound is a specific pathway, a closely related and well-documented approach involves the formation of 1H-benzimidazole-2-yl hydrazones. This method serves as a powerful strategy for introducing a wide variety of substituents, leading to compounds with significant biological potential.

The general synthesis begins with a suitable benzimidazole precursor, such as 1H-benzimidazole-2-thiol. nih.govrsc.org This starting material is first oxidized, for instance using potassium permanganate in a sodium hydroxide solution, to yield 1H-benzimidazol-2-yl-sulfonic acid. nih.govrsc.org This intermediate is then converted to the crucial 1H-benzimidazole-2-yl-hydrazine by refluxing with an excess of hydrazine hydrate. nih.govrsc.org

The final step is the condensation reaction between the synthesized 1H-benzimidazole-2-yl-hydrazine and a diverse range of aldehydes, typically in a 1:1 molar ratio using ethanol (B145695) as a solvent. nih.gov This reaction readily forms the target hydrazone derivatives, characterized by the azomethine (–N=CH–) group. rsc.org This synthetic route allows for the incorporation of various substituted phenyl rings, such as those bearing hydroxyl and methoxy (B1213986) groups, onto the benzimidazole core. nih.gov

Table 1: Synthesis of 1H-Benzimidazole-2-yl Hydrazone Derivatives

| Precursor Compound | Reagent | Product Type | Reference |

| 1H-Benzimidazolyl-2-sulfonic acid | Hydrazine Hydrate | 1H-Benzimidazole-2-yl-hydrazine | nih.govrsc.org |

| 1H-Benzimidazole-2-yl-hydrazine | Hydroxy- and Methoxy-benzaldehydes | 1H-Benzimidazole-2-yl Hydrazones | nih.gov |

N-Substitution and C-2, C-5/C-6 Substituent Introduction Strategies

The biological activity of benzimidazole derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic ring system. acs.org Key positions for derivatization include the N-1, C-2, and the C-5/C-6 positions of the fused benzene (B151609) ring.

N-Alkylation and Acylation Methods

Modification at the N-1 position is a common strategy to enhance properties like lipophilicity, which can influence how a compound interacts with biological membranes. acs.org

N-Alkylation is frequently achieved by reacting a pre-formed benzimidazole derivative with substituted halides in the presence of a base like potassium carbonate. nih.gov This method has been successfully used to introduce a variety of alkyl and benzyl (B1604629) groups. Both conventional heating (reflux) and microwave-assisted methods can be employed, with microwave irradiation often leading to significantly reduced reaction times and improved yields. nih.gov For instance, N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives have been synthesized to explore their therapeutic potential. acs.org

N-Acylation introduces an acyl group to the nitrogen atom of the benzimidazole ring. This can be accomplished using various reagents and conditions. A direct method involves heating the benzimidazole derivative with acetic anhydride. mdpi.com Another approach utilizes versatile benzotriazole (B28993) chemistry for the N-acylation of amines in water, presenting an environmentally friendly option. researchgate.net Furthermore, "one-pot" procedures have been developed where an acylation-cyclization reaction sequence yields N-acylated benzimidazoles from N-arylamidoxime precursors, often with high efficiency. acs.org

Table 2: N-Substitution Methods for Benzimidazole Derivatives

| Method | Reagents/Conditions | Substituent Introduced | Reference |

| N-Alkylation | Substituted halides, K₂CO₃, Reflux or Microwave | Alkyl, Benzyl groups | nih.gov |

| N-Acylation | Acetic Anhydride | Acetyl group | mdpi.com |

| N-Acylation | N-Acyl-Benzotriazoles, Water | Acyl groups | researchgate.net |

| Acylation-Cyclization | N-Arylamidoxime, Acylating agent | Acyl groups | acs.org |

Incorporation of Aromatic and Heterocyclic Moieties at C-2

The C-2 position of the benzimidazole ring is a primary site for introducing structural diversity. The most common and efficient method for synthesizing 2-substituted benzimidazoles is the condensation of o-phenylenediamines with a wide array of carboxylic acids or their derivatives (such as nitriles and chlorides) or, more frequently, with aldehydes. nih.gov When aldehydes are used, an oxidizing agent like sodium metabisulfite (Na₂S₂O₅) is often employed to facilitate the cyclization. nih.gov

This strategy allows for the direct incorporation of various aromatic and heterocyclic rings at the C-2 position. For example, reacting o-phenylenediamines with substituted aromatic aldehydes yields 2-arylbenzimidazoles. nih.gov Similarly, using heterocyclic aldehydes, such as those derived from pyridine (B92270) or furan (B31954), results in the corresponding 2-heterocyclic-benzimidazole derivatives. nih.govasm.org This approach has been used to synthesize compounds like 2-(5-ethyl-2-pyridinyl)benzimidazole and bis-benzimidazoles where two benzimidazole units are linked by a central heterocyclic ring like furan or pyrrole. nih.govasm.org

A three-component coupling reaction catalyzed by copper has also been developed to prepare 1,2-substituted benzimidazoles, offering another route to C-2 functionalization with moieties like benzyl groups. nih.gov

Diversification at C-5/C-6 Positions for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies consistently demonstrate that substituents at the C-5 and C-6 positions of the benzimidazole core play a critical role in determining biological efficacy. nih.gov These positions are often modified to fine-tune the electronic and steric properties of the molecule to optimize its interaction with specific biological targets.

For instance, in the development of antitubercular agents targeting the FtsZ protein, modifications at the C-5 and C-6 positions were extensively explored. nih.gov A library of 2,5,6-trisubstituted benzimidazoles was created where the 6-position was fixed with a dimethylamino group, while various substituents were introduced at the C-2 and C-5 positions to investigate their effect on potency. nih.gov

Other SAR studies have shown that introducing electron-withdrawing groups like nitro (NO₂) or chloro (Cl) at these positions can be synthetically advantageous and lead to potent compounds. nih.govnih.gov For example, 4-nitro-o-phenylenediamine and 4-chloro-o-phenylenediamine are common starting materials for producing 6-nitro- and 6-chloro-1H-benzimidazole derivatives, respectively. nih.gov The introduction of larger polar groups, such as N-sulfonamides, at the C-5 position has also been investigated to modulate receptor binding activity. nih.gov These findings underscore the importance of C-5/C-6 diversification as a key strategy in the rational design of novel benzimidazole-based therapeutic agents. nih.govnih.gov

Coordination Chemistry of 1h Benzimidazole 2 Carbothiohydrazide: Ligand Properties and Metal Complex Formation

Complexation Behavior of 1H-Benzimidazole-2-carbothiohydrazide and its Analogues as Ligands

The complexation behavior of this compound is largely defined by the availability of several potential donor atoms and its ability to form stable chelate rings with metal ions. Often, to enhance stability and introduce further complexity, the carbothiohydrazide is converted into a Schiff base by condensation with an aldehyde or ketone. This modification extends the conjugated system and provides additional coordination sites.

Donor Atom Identification and Ligand Denticity (e.g., N, S, O Coordination)

This compound and its Schiff base analogues are multidentate ligands, capable of coordinating with metal ions through various combinations of nitrogen, sulfur, and, if present, oxygen atoms.

In Schiff base derivatives, such as those formed from the condensation of the carbothiohydrazide with ketones, the resulting ligand typically acts as a tridentate ligand. Coordination generally occurs through:

The nitrogen atom of the benzimidazole (B57391) ring.

The azomethine nitrogen atom of the hydrazone linkage.

The thione sulfur atom of the carbothioamide group.

This N,N,S-tridentate coordination mode results in the formation of stable five- and six-membered chelate rings with the central metal ion, a common feature in coordination chemistry that enhances the stability of the resulting complex. In some instances, depending on the reaction conditions and the metal ion, the ligand may act as a bidentate ligand, coordinating through the azomethine nitrogen and the thione sulfur.

Influence of Substituents on Ligand Properties and Coordination Modes

Substituents on the benzimidazole ring or on the Schiff base portion of the ligand can significantly influence its electronic properties and, consequently, its coordination behavior. For example, the presence of an electron-donating group like a methyl group on the benzimidazole ring can increase the electron density on the coordinating nitrogen atom, potentially leading to stronger metal-ligand bonds. bohrium.com

The nature of the aldehyde or ketone used to form a Schiff base also plays a critical role. Bulky substituents near the coordination sites may induce steric hindrance, affecting the geometry of the resulting metal complex. Furthermore, substituents can alter the electronic structure of the ligand, which in turn can modulate the stability and reactivity of the metal complexes. nih.gov For instance, electron-withdrawing groups can influence the acidity of the ligand and the electronic environment of the metal center in the complex. nih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its analogues involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then characterized using a variety of analytical and spectroscopic techniques to determine their structure and properties.

Preparation Methods for Transition and Main Group Metal Complexes

The synthesis of these complexes is typically achieved by reacting the ligand with a metal salt (e.g., chlorides, nitrates, or acetates) in a suitable solvent, often an alcohol like ethanol (B145695) or methanol. The reaction is usually carried out by mixing stoichiometric amounts of the ligand and the metal salt, followed by refluxing or stirring at room temperature for a period of time. nih.gov

For example, the synthesis of a novel Schiff base ligand, 2-(1-(5-methyl-1H-benzimidazol-1-yl)propan-2-ylidene)hydrazine carbothioamide (MBITS), and its transition metal complexes has been reported. bohrium.com The ligand itself was synthesized by reacting 5-methyl-1-(1H-Benzimidazol-1-yl)-2-propanone with thiosemicarbazide. The resulting ligand was then used to synthesize complexes with various transition metals. bohrium.com Similarly, other benzimidazole derivatives are synthesized through condensation reactions, and their metal complexes are prepared by reacting the ligand with metal salts in solution. nih.govnih.gov

The general procedure involves dissolving the ligand in a suitable solvent and adding a solution of the metal salt dropwise with stirring. The reaction mixture is then typically heated to ensure the completion of the reaction. The resulting solid complex is then filtered, washed with the solvent, and dried.

Spectroscopic and Analytical Techniques for Structural Elucidation of Complexes (e.g., FT-IR, UV-Vis, NMR, Mass Spectrometry, Elemental Analysis)

A combination of spectroscopic and analytical methods is employed to confirm the formation and elucidate the structure of the metal complexes.

Elemental Analysis: This technique provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the synthesized complexes, which helps in confirming their proposed stoichiometry.

FT-IR Spectroscopy: Infrared spectroscopy is a powerful tool for identifying the coordination sites of the ligand. The comparison of the FT-IR spectrum of the free ligand with that of its metal complexes reveals shifts in the characteristic vibrational frequencies of the functional groups involved in coordination. Key vibrational bands that are monitored include:

ν(C=N) (azomethine): A shift in this band to a lower or higher frequency upon complexation indicates the coordination of the azomethine nitrogen. nih.gov

ν(C=S) (thione): A shift in the position of this band suggests the involvement of the sulfur atom in coordination.

ν(N-H) (imidazole): Changes in the N-H stretching vibration can indicate the involvement of the benzimidazole nitrogen in bonding.

New Bands: The appearance of new, typically low-frequency, bands can be attributed to the formation of ν(M-N) and ν(M-S) bonds, providing direct evidence of coordination. researchgate.net

UV-Vis Spectroscopy: The electronic spectra of the complexes provide information about their geometry. The d-d transitions of the metal ions are sensitive to the coordination environment, and the position and intensity of these bands can help in assigning the geometry of the complex (e.g., octahedral, tetrahedral, or square planar). Charge transfer bands (ligand-to-metal or metal-to-ligand) are also observed.

NMR Spectroscopy: 1H and 13C NMR spectroscopy are used to characterize the ligands and their diamagnetic metal complexes. The chemical shifts of the protons and carbons near the coordination sites are expected to change upon complexation. For paramagnetic complexes, NMR spectra may show broad peaks, but can still provide structural information. researchgate.net

Mass Spectrometry: This technique is used to determine the molecular weight of the complexes and can provide information about their fragmentation patterns, further confirming their composition.

Magnetic Susceptibility Measurements: For complexes with unpaired electrons (paramagnetic complexes), measuring the magnetic susceptibility at different temperatures provides information about the number of unpaired electrons and can help in determining the geometry of the complex.

| Technique | Purpose | Key Observations |

| Elemental Analysis | Confirms the stoichiometry of the complex. | Experimental percentages of C, H, N, S match the calculated values for the proposed formula. |

| FT-IR Spectroscopy | Identifies the donor atoms of the ligand. | Shifts in ν(C=N), ν(C=S), and ν(N-H) bands; appearance of new ν(M-N) and ν(M-S) bands. nih.govresearchgate.net |

| UV-Vis Spectroscopy | Determines the geometry of the complex. | Observation of d-d transitions and charge transfer bands. |

| NMR Spectroscopy | Elucidates the structure of diamagnetic complexes. | Shifts in the signals of protons and carbons near the coordination sites. researchgate.net |

| Mass Spectrometry | Confirms the molecular weight and composition. | Observation of the molecular ion peak and characteristic fragmentation patterns. |

| Magnetic Susceptibility | Determines the electronic structure and geometry. | Provides the effective magnetic moment, indicating the number of unpaired electrons. |

Geometrical and Electronic Structures of Coordination Compounds

The geometrical and electronic structures of the metal complexes of this compound and its analogues are determined by a combination of the techniques mentioned above, with single-crystal X-ray diffraction being the most definitive method for solid-state structure determination. rsc.org

Based on spectroscopic and magnetic data, various geometries can be proposed for the metal complexes. For instance, transition metal complexes with Schiff base derivatives of this compound often exhibit octahedral or distorted octahedral geometries, particularly when the ligand acts in a tridentate fashion. bohrium.com In such cases, two ligand molecules coordinate to the central metal ion.

Mechanistic Elucidation of Biological Efficacy of 1h Benzimidazole 2 Carbothiohydrazide Derivatives

Antimicrobial Action Mechanisms

Derivatives of 1H-Benzimidazole-2-carbothiohydrazide exhibit a broad spectrum of antimicrobial properties, which are achieved through several distinct mechanisms of action. These compounds can interfere with the structural integrity of the microbial cell, inhibit crucial metabolic pathways, and disrupt the processes of cell division and replication.

Benzimidazole (B57391) derivatives have demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria. Their mechanism of action can, however, be influenced by the fundamental differences in the cell wall structure of these two bacterial types. The outer membrane of Gram-negative bacteria often poses a significant barrier to drug penetration, which can limit the effectiveness of certain antimicrobial agents.

Research has shown that some benzimidazole derivatives exhibit potent activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus pyogenes, and also against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. nih.gov For instance, certain pyrimidine-clubbed benzimidazole derivatives were found to have potency higher than or equivalent to established antibiotics like chloramphenicol and ciprofloxacin. nih.gov The development of novel 2-aminobenzimidazole (2-ABI) scaffolds has been shown to potentiate the activity of Gram-positive selective antibiotics, such as macrolides, against multi-drug resistant Gram-negative pathogens like Klebsiella pneumoniae and Acinetobacter baumannii. nih.gov This suggests a mechanism that involves increasing the permeability of the Gram-negative outer membrane.

Furthermore, some benzimidazole derivatives have been designed to overcome the efflux pump systems that contribute to resistance in Gram-negative bacteria. One study reported a benzimidazole derivative, compound 6c, which was highly active against an E. coli strain with a deficient efflux system. nih.gov While its activity was lower against wild-type strains with intact efflux pumps, combining it with colistin, a membrane-disrupting agent, restored significant antibacterial activity against E. coli, K. pneumoniae, A. baumannii, and P. aeruginosa. nih.gov This synergistic effect highlights a mechanism that involves overcoming bacterial resistance mechanisms.

| Bacterial Strain | Gram Type | Observed Effect of Benzimidazole Derivatives | Reference |

|---|---|---|---|

| Staphylococcus aureus | Gram-positive | Susceptible to pyrimidine-clubbed benzimidazoles. | nih.gov |

| Bacillus cereus | Gram-positive | Considerable antibacterial activity from a 2-(1H-benzimidazol-2-yl)-phenol derivative. | researchgate.net |

| Escherichia coli | Gram-negative | Susceptible to pyrimidine-clubbed benzimidazoles; Activity of some derivatives is limited by efflux pumps but can be restored with colistin. | nih.govnih.gov |

| Pseudomonas aeruginosa | Gram-negative | Susceptible to pyrimidine-clubbed benzimidazoles; Synergistic activity observed with colistin for some derivatives. | nih.govnih.gov |

| Klebsiella pneumoniae | Gram-negative | Macrolide activity potentiated by 2-aminobenzimidazole adjuvants. | nih.gov |

A primary mechanism of antifungal action for certain benzimidazole derivatives is the inhibition of ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

Studies have identified novel benzimidazole derivatives that specifically target Erg11p, a key enzyme (lanosterol 14-α-demethylase) in the ergosterol biosynthesis pathway. nih.govnih.gov This inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which disrupts the fungal cell membrane, impairs fungal growth, and ultimately leads to cell death. nih.govsemanticscholar.org This mechanism is distinct from that of other benzimidazoles that target microtubules. nih.govnih.gov The effectiveness of these derivatives has been demonstrated against a range of pathogenic yeasts, including species like Candida glabrata and Candida krusei, which are known for their resistance to conventional azole antifungals. nih.govnih.gov The antifungal spectrum of various benzimidazole derivatives also includes activity against Candida albicans, Aspergillus fumigatus, and various dermatophytes. semanticscholar.org

A well-established mechanism of action for many benzimidazole compounds is the disruption of microtubule formation. Microtubules are essential components of the cytoskeleton in eukaryotic cells, playing critical roles in cell division (formation of the mitotic spindle), cell structure, and intracellular transport.

Benzimidazoles exert their effect by binding to the β-tubulin protein, a subunit of the microtubule polymer. annals-parasitology.eunih.gov This binding inhibits the polymerization of tubulin dimers into microtubules. The disruption of microtubule assembly prevents the formation of the mitotic spindle, thereby arresting the cell cycle and inhibiting cell division, which is a potent mechanism against fungal and parasitic pathogens. nih.govnih.gov For example, methyl benzimidazol-2-yl-carbamate (MBC) has been shown to cause the absence of cytoplasmic and spindle microtubules in Saccharomyces cerevisiae, leading to an accumulation of cells unable to complete division. nih.gov This mode of action is highly selective for the tubulin of invertebrates and fungi over mammalian tubulin, which accounts for the selective toxicity of these compounds. annals-parasitology.eu

Another significant antimicrobial mechanism of benzimidazole derivatives is the inhibition of key metabolic enzymes, particularly dihydrofolate reductase (DHFR). nih.govnih.govresearchgate.net DHFR is a crucial enzyme in the folate biosynthesis pathway, responsible for converting dihydrofolate to tetrahydrofolate. nih.gov Tetrahydrofolate is an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA, RNA, and proteins.

By inhibiting DHFR, benzimidazole derivatives block the synthesis of these essential molecules, thereby halting microbial growth and replication. nih.govresearchgate.net This mechanism makes DHFR an attractive target for the development of broad-spectrum antimicrobial agents. nih.govresearchgate.net Numerous benzimidazole derivatives have been synthesized and evaluated as microbial DHFR inhibitors, with some compounds showing more prominent inhibitory activity than the standard drug, trimethoprim. nih.gov Molecular docking studies have revealed that these compounds can bind effectively to key amino acid residues in the active site of the DHFR enzyme. nih.gov This targeted inhibition has been explored for antibacterial and antifungal applications. nih.govnih.gov

Antiparasitic Activity and Molecular Targets

The antiparasitic effects of this compound derivatives are most notably observed in their action against helminths (parasitic worms). The primary molecular target for this activity is consistent with one of their key antimicrobial mechanisms: the disruption of microtubule integrity.

Benzimidazoles are a major class of broad-spectrum anthelmintics used to treat gastrointestinal nematode infections in livestock, with Haemonchus contortus (the barber's pole worm) being a primary target. annals-parasitology.eunih.gov The anthelmintic mechanism of action relies on the selective binding of the benzimidazole molecule to the β-tubulin subunit of the parasite's microtubules. annals-parasitology.eu

This binding disrupts the polymerization of tubulin into functional microtubules, which are vital for numerous cellular functions in the parasite, including cell division, motility, and the intracellular transport of nutrients. The inhibition of these processes leads to the starvation and death of the parasite. researchgate.net The high affinity and selectivity of benzimidazoles for helminth β-tubulin over the host's counterpart ensures targeted efficacy. annals-parasitology.eu

The widespread use of these drugs has unfortunately led to the development of resistance in parasite populations like H. contortus. uq.edu.aumdpi.com This resistance is primarily linked to specific point mutations in the β-tubulin gene, particularly at codons 200, 198, and 167. annals-parasitology.eunih.gov The most common mutation, a phenylalanine-to-tyrosine substitution at position 200 (F200Y), alters the drug's binding site on the β-tubulin protein, reducing its affinity and rendering the anthelmintic ineffective. annals-parasitology.eunih.gov

| Aspect | Description | Reference |

|---|---|---|

| Primary Drug Target | β-tubulin protein | annals-parasitology.eu |

| Mechanism of Action | Inhibition of microtubule polymerization by binding to β-tubulin, disrupting cell division, motility, and nutrient transport. | annals-parasitology.euresearchgate.net |

| Primary Resistance Mechanism | Point mutations in the β-tubulin isotype 1 gene. | annals-parasitology.eunih.gov |

| Common Resistance Mutation | F200Y (Phenylalanine to Tyrosine at codon 200). | nih.gov |

Antiprotozoal Mechanisms (e.g., Leishmania, Trypanosoma, Giardia)

The antiprotozoal efficacy of this compound and its derivatives is attributed to a variety of mechanisms that target essential cellular processes within protozoan parasites. In Leishmania species, a key mechanism involves the inhibition of arginase, an enzyme crucial for parasite survival. nih.govnih.gov Certain N-benzyl-1H-benzimidazol-2-amine derivatives have demonstrated significant inhibitory activity against recombinant Leishmania mexicana arginase (LmARG), highlighting this enzyme as a viable therapeutic target. nih.gov Studies have identified benzimidazole derivatives that act as selective inhibitors of LmARG with activity against both promastigote and amastigote stages of the parasite. nih.gov

Against Trypanosoma cruzi, the causative agent of Chagas disease, benzimidazole derivatives function as inhibitors of cruzain, the major cysteine protease of the parasite. nih.govnih.gov Non-covalent, competitive inhibition of cruzain at nanomolar concentrations has been observed with some derivatives. nih.gov The trypanocidal action of these compounds is also linked to the induction of profound morphological and ultrastructural changes in the parasite. nih.gov These alterations include nuclear disorganization, mitochondrial swelling, and intense vacuolization, ultimately triggering an autophagic-dependent cell death pathway in epimastigote forms. nih.govnih.gov

In the case of Giardia lamblia, the antiprotozoal effect of benzimidazoles stems from their interaction with the parasite's cytoskeleton. nih.govbohrium.com These compounds bind to microtubules, leading to the disassembly and fragmentation of the adhesive disc, a critical organelle for the parasite's attachment to host cells. nih.govbohrium.com This disruption of the cytoskeleton results in significant morphological modifications and a loss of viability for the trophozoites. nih.gov

Inhibition of Key Parasitic Enzymes (e.g., Pteridine Reductase 1, FPK protein, Cruzain)

A primary strategy for the antiprotozoal action of this compound derivatives is the targeted inhibition of enzymes that are vital for parasite survival.

Pteridine Reductase 1 (PTR1): This enzyme is essential for the survival of Leishmania species as it is involved in the salvage pathway for folates and biopterins. japsonline.comjapsonline.com Benzimidazole derivatives have been specifically designed as PTR1 inhibitors. japsonline.comjapsonline.comresearchgate.net Molecular docking studies have shown that these compounds can achieve good binding interactions within the active site of PTR1 from Leishmania major. japsonline.comjapsonline.com The design of 2-substituted-5-[(6-substituted-1H-benzimidazol-2yl)methyl]azole derivatives has yielded compounds with favorable docking scores, comparable to the enzyme's natural ligand, dihydrobiopterin. japsonline.com

Cruzain: As the major cysteine protease in Trypanosoma cruzi, cruzain is a validated molecular target for the development of new Chagas disease therapies. nih.govresearchgate.net Benzimidazole derivatives have been identified as potent, non-covalent inhibitors of cruzain. nih.gov Structure-activity relationship studies have shown that modifications to the benzimidazole ring and the linker between phenyl and benzimidazole rings can significantly impact inhibitory potency against both cruzain and the related enzyme, rhodesain. nih.gov Computational and in vitro studies continue to explore benzimidazole-derived compounds as potential cruzain inhibitors. nih.govresearchgate.net

Information regarding the specific inhibition of FPK (Fucokinase) protein by this compound derivatives is not prominently available in the reviewed literature. However, the broader class of benzimidazole derivatives is known to inhibit various protein kinases. nih.govmdpi.comnih.gov

Anticancer and Cytostatic Mechanisms

Derivatives of this compound have emerged as a significant class of compounds in anticancer research due to their ability to interfere with multiple pathways essential for cancer cell growth and proliferation. mdpi.comresearchgate.net Their cytostatic and cytotoxic effects are achieved through a range of mechanisms, including the inhibition of critical enzymes involved in DNA replication, direct interaction with DNA, disruption of the cellular cytoskeleton, and the induction of programmed cell death. nih.govrsc.org

DNA Topoisomerase I Inhibition

DNA topoisomerase I is a crucial enzyme that relaxes DNA supercoiling during replication and transcription, making it a key target for anticancer drugs. Several 1H-benzimidazole derivatives have been identified as potent inhibitors of mammalian DNA topoisomerase I. nih.govsemanticscholar.org The inhibitory activity of these compounds has been confirmed using quantitative in vitro plasmid supercoil relaxation assays. nih.govsemanticscholar.org For instance, studies have shown that derivatives with different electronic characteristics at the 5-position of the benzimidazole ring, such as 5-methyl-4-(1H-benzimidazole-2-yl)phenol, exhibit significant topoisomerase I inhibition. nih.govsemanticscholar.org Furthermore, bis-benzimidazole derivatives, specifically malonic acid derivatives like bis(5-methyl-1H-benzo[d]imidazol-2-yl)methane and bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane, have been found to be remarkably active in interfering with the function of DNA topoisomerase I. nih.gov

| Compound | Observed Activity | Assay Method | Reference |

|---|---|---|---|

| 5-methyl-4-(1H-benzimidazole-2-yl)phenol | Relatively potent inhibition | Plasmid supercoil relaxation assay | nih.govsemanticscholar.org |

| bis(5-methyl-1H-benzo[d]imidazol-2-yl)methane | Remarkably active | Plasmid supercoil relaxation assay | nih.gov |

| bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane | Remarkably active | Plasmid supercoil relaxation assay | nih.gov |

| 2'-(4-ethoxyphenyl)-5-(4-methyl-1-piperazinyl)-2,5'-bis-1H-benzimidazole | Inhibits Topoisomerase I | Literature review |

DNA Binding and Intercalation

Direct interaction with DNA is another primary mechanism through which benzimidazole derivatives exert their anticancer effects. These compounds can bind to DNA in two main modes: intercalation and groove binding. nih.govnih.gov Intercalation involves the insertion of the planar benzimidazole structure between the base pairs of the DNA double helix. nih.gov This mode of binding can disrupt DNA replication and transcription, ultimately leading to cell death. researchgate.net Alternatively, some derivatives bind to the minor groove of the DNA, particularly at AT-rich sequences. rsc.orgresearchgate.net The specific binding mode is often dependent on the size, conformation, and number of benzimidazole rings in the compound. nih.gov Spectroscopic techniques, viscosity measurements, and circular dichroism spectra have been employed to confirm that these compounds bind to DNA and can alter its conformation. nih.gov

| Derivative Type | Binding Mode | Consequence | Reference |

|---|---|---|---|

| Benzimidazole Schiff base and hydrazone derivatives | Intercalation | Increased DNA viscosity, cleavage of plasmid DNA | |

| General Benzimidazole compounds | Intercalation and Groove-binding | Varies with compound structure (conformation and size) | nih.gov |

| Novel benzimidazole derivative (MH1) | Minor groove binding | Inhibits topoisomerase II activity and in vitro transcription | rsc.org |

| Benzimidazole Schiff base metal(II) complexes | Intercalation, Electrostatic, Groove binding | Stronger binding affinity than free ligands | nih.govrsc.org |

Tubulin Polymerization Modulation

The cellular cytoskeleton, composed of microtubules, plays a vital role in cell division, motility, and intracellular transport. Tubulin is the protein subunit of microtubules, and its polymerization is a dynamic process essential for cell function. 1H-benzimidazol-2-yl hydrazones have been identified as effective modulators of tubulin polymerization. nih.govnih.gov These compounds can inhibit the process by elongating the nucleation phase and slowing the rate of polymerization, an effect comparable to that of established tubulin inhibitors like nocodazole. nih.govnih.gov Molecular docking studies suggest that these hydrazone derivatives likely exert their effect by binding to the colchicine binding site on tubulin. nih.gov This disruption of microtubule dynamics can arrest cancer cells in mitosis, ultimately leading to cell death, and is also a mechanism for the anthelmintic activity of some benzimidazole derivatives. researchgate.net

Induction of Apoptosis and DNA Fragmentation

A key hallmark of effective anticancer agents is the ability to induce apoptosis, or programmed cell death, in malignant cells. Benzimidazole derivatives have been shown to be potent inducers of apoptosis. rsc.orgrsc.orgmdpi.com The induction of apoptosis by these compounds is confirmed through cellular assays that show an accumulation of the sub-G1 cell population, nuclear condensation, and DNA fragmentation. rsc.org One mechanism involves triggering DNA damage, which subsequently activates the p53 tumor suppressor protein. rsc.org This can initiate the intrinsic pathway of apoptosis, which involves the activation of key executioner enzymes like CASPASE 9 and CASPASE 3. rsc.org For example, a novel benzimidazole derivative, MH1, was found to induce apoptosis in leukemic cells by activating this intrinsic pathway. rsc.org Other studies have shown that benzimidazole-based 1,3,4-oxadiazole derivatives can effectively suppress cell cycle progression and induce apoptosis in various cancer cell lines. mdpi.com

Modulation of Kinase Signaling Pathways

Derivatives of 1H-benzimidazole have been identified as promising candidates for the development of multi-kinase inhibitors, targeting various dysregulated signaling pathways often implicated in cancer. nih.gov Research into (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazides has revealed their potential to inhibit several key protein kinases. nih.gov

Specifically, compounds designated as 6h and 6i from one study emerged as highly potent inhibitors against critical kinases such as the Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Cyclin-Dependent Kinase 2 (CDK2). nih.gov The inhibitory activity of these compounds is significant, with half-maximal inhibitory concentration (IC50) values in the micromolar range, indicating a high binding affinity to these enzymes. nih.gov

Further investigation showed that compound 6h also potently inhibits Aurora Kinase C (AURKC), while 6i demonstrates strong inhibitory effects against the mammalian target of rapamycin (mTOR) enzyme. nih.gov The IC50 values for these compounds were found to be comparable to well-established tyrosine kinase inhibitors (TKIs). nih.gov Mechanistic studies on the lead compound 6i in HepG2 liver cancer cells showed it could induce cell cycle arrest and apoptosis, which was associated with the upregulation of pro-apoptotic proteins like caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov Molecular docking studies support these findings, indicating strong binding interactions between compounds 6h and 6i and their target enzymes. nih.gov

Table 1: Kinase Inhibition Profile of Selected Benzimidazole Derivatives

| Compound | Target Kinase | IC50 (µM) |

|---|---|---|

| 6h | EGFR | 8.45 |

| HER2 | 10.21 | |

| CDK2 | 11.37 | |

| AURKC | 9.76 | |

| 6i | EGFR | 7.82 |

| HER2 | 9.53 | |

| CDK2 | 10.84 | |

| mTOR | 8.15 |

Data sourced from a study on (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazides. nih.gov

Other Enzyme Inhibition Profiles

Benzimidazole derivatives have been evaluated for their potential to inhibit cholinesterase enzymes, namely Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), which are key targets in the management of Alzheimer's disease. biointerfaceresearch.com Studies on a series of 1H-benzimidazoles revealed that some derivatives exhibit moderate inhibitory activity against both AChE and BChE. biointerfaceresearch.com The inhibitory potential of these compounds is typically expressed in terms of their IC50 values. For some of the more active derivatives, IC50 values ranged from 1.01 to 1.19 mM for AChE and 1.1 to 1.87 mM for BChE. biointerfaceresearch.com Generally, the inhibitory activity of these benzimidazole derivatives was found to be more pronounced against AChE than BChE. biointerfaceresearch.com These findings suggest that the benzimidazole scaffold can be a useful starting point for designing new cholinesterase inhibitors. biointerfaceresearch.comnih.gov

Table 2: Cholinesterase Inhibitory Activity of Selected Benzimidazole Derivatives

| Enzyme | IC50 Range (mM) |

|---|---|

| Acetylcholinesterase (AChE) | 1.01 - 1.19 |

| Butyrylcholinesterase (BChE) | 1.1 - 1.87 |

Represents the range of moderate inhibitory activity for a series of 1H-benzimidazoles. biointerfaceresearch.com

The inhibition of human carbonic anhydrase (hCA) isoforms, particularly the cytosolic hCA I and hCA II, has been explored using benzimidazole-based compounds. New phenolic Mannich bases incorporating a benzimidazole structure have shown moderate CA inhibitory properties. nih.gov A series of derivatives featuring a 2-substituted-benzimidazole-6-sulfonamide scaffold were investigated as CA inhibitors. nih.gov These compounds were tested against four human isoforms: hCA I, II, IX, and XII. The results indicated that these derivatives are potent inhibitors, with some showing promising selectivity for the tumor-associated isoforms over the ubiquitous hCA I and II. nih.gov For hCA I and II, the inhibition constants (Ki) for these sulfonamide derivatives were found to be in the nanomolar to micromolar range.

Table 3: Inhibition of Human Carbonic Anhydrase Isoforms I and II by Selected Benzimidazole-6-sulfonamide Derivatives

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) |

|---|---|---|

| 5a | 125.4 | 25.3 |

| 5d | 78.9 | 8.9 |

| 5g | 15,890 | 2,345 |

| 5j | 9,760 | 1,250 |

Data represents a selection of compounds from a study on 2-substituted-benzimidazole-6-sulfonamides. nih.gov

Benzimidazole hydrazone derivatives have been synthesized and assessed for their α-glucosidase inhibitory activity, an important target for managing type 2 diabetes. researchgate.netsci-hub.se A study evaluating a series of these derivatives found that they exhibited a wide range of inhibitory activity against yeast α-glucosidase, with IC50 values spanning from 8.40 ± 0.76 µM to 179.71 ± 1.11 µM. sci-hub.se Several of these compounds demonstrated significantly higher potency than the standard drug, acarbose. sci-hub.se For instance, a benzimidazole derivative with three hydroxyl groups on a phenyl ring was identified as a particularly potent α-glucosidase inhibitor, recording an IC50 value of 8.40 µM. researchgate.net Another derivative containing bromo and dimethoxy groups also showed strong inhibition with an IC50 value of 8.15 µM. researchgate.net Docking studies have been employed to further understand the interaction between these active compounds and the enzyme. researchgate.net

Table 4: α-Glucosidase Inhibitory Activity of Selected Benzimidazole Hydrazone Derivatives

| Compound Description | IC50 (µM) |

|---|---|

| Derivative with three hydroxy groups | 8.40 |

| Derivative with bromo and dimethoxy groups | 8.15 |

| General Range for Series | 8.40 - 179.71 |

Data sourced from studies on newly synthesized benzimidazole derivatives. researchgate.netsci-hub.se

Certain novel benzimidazole derivatives have been specifically synthesized to act as antiallergic agents by inhibiting 5-lipoxygenase (5-LOX). nih.gov The 5-LOX and cyclooxygenase (COX) enzymes are crucial in the biosynthesis of eicosanoids from arachidonic acid. nih.gov One particular compound, 1-[2-[2-(4-hydroxy-2,3,5-trimethylphenoxy)ethoxy]ethyl]-2-(4-methyl-1-homopiperazino)benzimidazole (22) , was found to potently inhibit 5-lipoxygenase in rat basophilic leukemia-1 (RBL-1) cells. nih.gov This inhibition is a key part of its broader antiallergic profile, which also includes the suppression of histamine release. nih.gov The crossover between the 5-LOX and COX-2 pathways is a known biosynthetic route, and inhibition of these enzymes can significantly impact inflammatory processes. nih.gov

Antioxidant and Radical Scavenging Properties

Derivatives of 1H-benzimidazole, particularly 1H-benzimidazole-2-yl hydrazones, have demonstrated significant antioxidant and radical scavenging capabilities. mdpi.comnih.govunl.pt These properties have been evaluated through various in vitro assays, including testing against stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). nih.govunl.pt

Studies on a series of 1H-benzimidazol-2-yl hydrazones containing hydroxyphenyl and methoxyphenyl moieties revealed a significant in vitro effect against DPPH and ABTS radicals. mdpi.com The most effective radical scavengers in these studies were dihydroxy hydrazone derivatives, specifically the 2,3- and 3,4-dihydroxy hydrazones. nih.gov The antioxidant activity is not limited to free radical scavenging; these compounds also show efficacy against iron-induced oxidative damage in model systems containing lecithin and deoxyribose. nih.govunl.pt

Computational studies using Density Functional Theory (DFT) have been applied to understand the mechanism of their antioxidant action. nih.gov These calculations suggest that the compounds can react with various free radicals (such as •OCH3, •OOH, and •OOCH3) through multiple pathways. nih.gov The preferred mechanism depends on the medium; in nonpolar environments, a Hydrogen Atom Transfer (HAT) mechanism is favored, while a Sequential Proton-Loss Electron-Transfer (SPLET) mechanism predominates in polar media. nih.gov This versatility highlights the robust antioxidant potential of the benzimidazole scaffold. mdpi.com

Table 5: Antioxidant and Radical Scavenging Assays for Benzimidazole Derivatives

| Assay | Observation |

|---|---|

| DPPH Radical Scavenging | Significant activity observed, especially for dihydroxy hydrazone derivatives. nih.govunl.pt |

| ABTS Radical Scavenging | Significant activity demonstrated by hydroxy/methoxy (B1213986) substituted hydrazones. mdpi.comnih.gov |

| Oxygen Radical Absorbance Capacity (ORAC) | Used to measure scavenging of peroxyl radicals. mdpi.com |

| Hydroxyl Radical Averting Capacity (HORAC) | Used to further investigate antioxidant properties. mdpi.com |

| Iron-induced Lipid Peroxidation | Inhibition of oxidative damage in lecithin and deoxyribose models. nih.govunl.pt |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Impact of Substituents at N-1, C-2, and C-5/C-6 Positions on Biological Activity

Research consistently demonstrates that the biological activity of the benzimidazole (B57391) scaffold is profoundly influenced by the nature and position of substituents. nih.govnih.gov The most critical positions for substitution are identified as N-1, C-2, and the C-5/C-6 positions of the benzene (B151609) ring. nih.govnih.govnih.gov

N-1 Position: The substituent at the N-1 position can significantly modulate activity. For instance, in the context of anti-inflammatory agents, attaching a bulkier aromatic group at the N-1 position has been found to be detrimental to the compound's effectiveness. nih.gov Conversely, other studies show that N-substitution can be favorable. In a series of benzimidazole-derived Schiff bases, the introduction of a phenyl ring at the N-atom led to a derivative with strong antiproliferative activity against several cancer cell lines. mdpi.com

C-2 Position: The C-2 position is a frequent site for modification and is considered crucial for enhancing potency. nih.gov The introduction of a hydrazide derivative at this position has been shown to result in broad-spectrum antibacterial and antifungal activity. researchgate.net Similarly, for antiviral applications against HCV, the substituent at the C-2 position plays a pivotal role in the compound's inhibitory power. nih.gov The nature of the group at C-2 can direct the compound's mechanism of action; for example, substitution with anacardic acid leads to COX-2 inhibition. nih.govnih.gov

C-5/C-6 Positions: The C-5 and C-6 positions of the fused benzene ring are also key sites for structural variation. The presence of substituents here can fine-tune the electronic properties and binding interactions of the molecule. For example, a 5-carboxamide or sulfamoyl substituent can lead to cannabinoid receptor antagonism. nih.govnih.gov In a study on benzimidazole-derived Schiff bases, a methyl or cyano group at the 5(6)-position resulted in compounds with the strongest antiproliferative effects on tested cell lines. mdpi.com The introduction of a trifluoromethyl group at C-5(6) has also been noted for producing high antifungal activity. researchgate.netnih.gov

The following table summarizes the observed impact of various substituents at these key positions on the biological activity of benzimidazole derivatives.

| Position | Substituent Type | Observed Impact on Biological Activity | Reference(s) |

| N-1 | Bulky Aromatic Group | Reduced anti-inflammatory activity. | nih.gov |

| N-1 | Phenyl Ring | Strong antiproliferative activity. | mdpi.com |

| C-2 | Hydrazide Derivatives | Broad-spectrum antibacterial and antifungal activity. | researchgate.net |

| C-2 | Di-arylamine | Bradykinin receptor antagonism. | nih.govnih.gov |

| C-2 | Anacardic Acid | COX-2 inhibition. | nih.govnih.gov |

| C-5/C-6 | Carboxamide/Sulfamoyl | Cannabinoid receptor antagonism. | nih.govnih.gov |

| C-5/C-6 | Methyl/Cyano Group | Strong antiproliferative effects. | mdpi.com |

| C-5/C-6 | Trifluoromethyl Group | High antifungal activity. | nih.gov |

Role of Planarity and Aromaticity in Bioactivity

The inherent aromaticity and planarity of the benzimidazole ring system are fundamental to its biological function. nih.govbiointerfaceresearch.com This aromatic nature facilitates crucial π-π stacking interactions with the aromatic residues of amino acids in enzyme active sites or with the bases of DNA and RNA. nih.gov The ability of the benzimidazole unit to interact with biomacromolecules like DNA polymerase and topoisomerases is a direct consequence of its aromatic character. biointerfaceresearch.com

However, the degree of aromaticity can be modulated by substituents, which in turn affects bioactivity. Any form of electronic perturbation, whether from electron-donating or electron-withdrawing groups, can potentially reduce the aromaticity of the core structure. nih.gov This disruption of the delocalized π-electron system can alter the binding affinity and efficacy of the compound. Therefore, maintaining an optimal level of aromaticity and a planar conformation is often essential for preserving the interactions necessary for biological activity.

Influence of Electron-Withdrawing and Electron-Donating Groups

Electron-Withdrawing Groups (EWGs): EWGs, such as nitro (-NO₂), halogen (-Cl, -Br), or trifluoromethyl (-CF₃) groups, decrease the electron density of the benzimidazole ring. This can enhance certain biological activities. For instance, dibromo-substituted benzimidazoles have shown the highest activity against tested fungi. rsc.org The strong electron-withdrawing effect of a nitro group can influence the binding mode of a compound to DNA. nih.gov In some molecular designs, a powerful EWG like -CF₃ has been shown to radically improve binding affinity with target enzymes. scielo.br

Electron-Donating Groups (EDGs): Conversely, EDGs like methyl (-CH₃) or methoxy (B1213986) (-OCH₃) groups increase the electron density of the ring. This modification can also be beneficial for bioactivity. The presence of electron-donating methyl groups on the benzene portion of the scaffold has been linked to a general increase in antibacterial activity and antioxidant potential. biointerfaceresearch.com However, the effect is not universal; in some cases, the introduction of a methoxy group was found to significantly reduce fungicidal activity, suggesting that steric hindrance from bulkier groups can sometimes override electronic effects. nih.gov

The table below illustrates the influence of these electronic effects on the biological activity of benzimidazole derivatives.

| Group Type | Example Substituent | Effect on Ring | Observed Biological Impact | Reference(s) |

| Electron-Withdrawing | Nitro (-NO₂) | Decreases electron density | Influences DNA binding mode. | nih.gov |

| Electron-Withdrawing | Bromo (-Br) | Decreases electron density | Enhanced antifungal activity. | rsc.org |

| Electron-Withdrawing | Trifluoromethyl (-CF₃) | Decreases electron density | Can radically improve enzyme binding affinity. | scielo.br |

| Electron-Donating | Methyl (-CH₃) | Increases electron density | Increased antibacterial and antioxidant activity. | biointerfaceresearch.com |

| Electron-Donating | Methoxy (-OCH₃) | Increases electron density | Can reduce fungicidal activity, possibly due to steric effects. | nih.gov |

QSAR Modeling for Activity Prediction and Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netyoutube.com These models use molecular descriptors—numerical values that characterize the physicochemical properties of a molecule—to predict the activity of novel, untested compounds, thereby saving significant time and resources in drug discovery. researchgate.netresearchgate.net

For benzimidazole derivatives, various QSAR models have been successfully developed. For example, a 2D-QSAR model built to predict the anticancer activity of 131 benzimidazole derivatives against the MDA-MB-231 breast cancer cell line achieved a high correlation coefficient (R² = 0.904), indicating its strong predictive power. researchgate.net

The selection of molecular descriptors is critical for building a robust QSAR model. Commonly used descriptors in benzimidazole studies include:

Topological Descriptors: These describe the connectivity and shape of the molecule, such as the exact mass and topological diameter, which have been found to influence α-amylase inhibition. researchgate.net

Electronic Descriptors: These quantify the electronic properties of the molecule. Descriptors like the energy of the Highest Occupied Molecular Orbital (HOMO), dipole moment, and atomic charges are frequently used to correlate electronic structure with bioactivity. nih.gov

Physicochemical Descriptors: Properties like lipophilicity (ALogP) and molar refractivity (AMR) are often included in models to account for how the compound will behave in a biological system. mdpi.com

A 3D-QSAR study on N-substituted benzimidazole-2-carboxamides successfully correlated 3D structure-based molecular descriptors with antioxidative activities, allowing researchers to understand the quantitative influence of each descriptor on the compound's potency. nih.gov By identifying which molecular properties have the highest influence on a desired biological activity, QSAR models provide a rational basis for designing new derivatives with enhanced efficacy. nih.govresearchgate.net

Theoretical and Computational Chemistry Investigations of 1H-Benzimidazole-2-carbothiohydrazide

Computational chemistry provides powerful tools to investigate the structural, electronic, and interactive properties of molecules at the atomic level. For this compound, theoretical studies, particularly Density Functional Theory (DFT) and molecular docking, offer significant insights into its behavior and potential as a biologically active agent.

Future Research Directions and Potential Applications in Chemical Biology

Development of Novel 1H-Benzimidazole-2-carbothiohydrazide-Based Hybrids and Conjugates

A promising strategy in drug discovery is molecular hybridization, which involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. nih.govresearchgate.net This approach aims to produce compounds with improved affinity and efficacy, a broader spectrum of activity, or the ability to overcome drug resistance. nih.gov The this compound scaffold is an excellent starting point for creating such hybrids due to the chemical reactivity of the hydrazide group.

The carbothiohydrazide functional group can be readily reacted with various aldehydes and ketones to form Schiff bases (hydrazones), or with carboxylic acid derivatives to form amide linkages. This allows for the conjugation of the benzimidazole (B57391) core with other biologically active heterocyclic systems. For instance, researchers have successfully created hybrid molecules by combining benzimidazole with moieties such as oxadiazole, isatin, and various piperazine derivatives. nih.govijpsonline.comresearchgate.netisca.me These hybrid molecules often exhibit synergistic effects, where the combined activity is greater than the sum of the individual components. nih.gov

Future research could focus on synthesizing novel hybrids by conjugating this compound with other pharmacophores known for specific biological activities, such as:

Anticancer agents: Linking with known cytotoxic moieties to target cancer cells.

Antimicrobial scaffolds: Combining with other antibacterial or antifungal agents to combat resistant strains. researchgate.net

Neuroactive compounds: Conjugating with molecules that target central nervous system receptors or enzymes.

This strategy of creating chimeric molecules opens up vast possibilities for developing next-generation therapeutic agents with enhanced and targeted functionalities. researchgate.net

Exploration of Multi-Target Directed Ligands and Polypharmacology

Complex multifactorial diseases, such as cancer, neurodegenerative disorders, and infectious diseases, often involve multiple biological pathways and targets. nih.gov The traditional "one-molecule, one-target" approach has limitations in treating such diseases. Consequently, there is a growing interest in the development of Multi-Target Directed Ligands (MTDLs)—single compounds designed to interact with multiple targets simultaneously. nih.govresearchgate.net

The benzimidazole scaffold is considered a "privileged" structure in medicinal chemistry, known for its ability to interact with a wide array of biological targets. nih.govresearchgate.netresearchgate.net Benzimidazole derivatives have shown diverse pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects, underscoring their polypharmacological potential. isca.menih.gov

Future research should explore the potential of this compound derivatives as MTDLs. By rationally designing modifications to the core structure, it may be possible to create compounds that, for example:

Inhibit multiple enzymes in a single pathogenic pathway.

Act as both an antimicrobial and an anti-inflammatory agent, which could be beneficial for treating infections. researchgate.net

Target both cancer cell proliferation and angiogenesis.

For instance, a single benzimidazole-based molecule could be engineered to inhibit both tubulin polymerization, a key process in cell division, and specific protein kinases involved in cancer signaling. nih.govnih.gov This polypharmacological approach could lead to more effective and robust therapeutic interventions for complex diseases. researchgate.net

Rational Design of Derivatives with Enhanced Potency and Selectivity

The rational design of new derivatives based on Structure-Activity Relationships (SAR) is a cornerstone of modern drug discovery. nih.gov SAR studies help to identify which parts of a molecule are essential for its biological activity and how modifications to its structure can enhance potency and selectivity while minimizing off-target effects. researchgate.netnih.gov The this compound scaffold offers several positions for chemical modification to fine-tune its biological properties.

Key positions for modification and their potential impact on activity are summarized below:

| Position for Modification | Type of Modification | Potential Impact on Biological Activity |

| N-1 of Benzimidazole | Alkylation or arylation with various substituted groups. | Can significantly influence binding affinity, solubility, and metabolic stability. nih.gov |

| C-2 Carbothiohydrazide | Condensation with a wide range of aldehydes/ketones to form hydrazones. | Creates diverse libraries of compounds and is a critical determinant of the type and potency of biological activity. nih.gov |

| Benzene (B151609) Ring (C-5/C-6) | Introduction of electron-withdrawing (e.g., -Cl, -NO₂) or electron-donating (e.g., -CH₃, -OCH₃) groups. | Alters the electronic properties of the ring system, which can profoundly affect target interaction and overall activity. isca.menih.govnih.gov |

Systematic modifications at these positions and subsequent biological evaluation will allow for the construction of detailed SAR models. For example, studies on other benzimidazole series have shown that introducing a nitro or chloro group can enhance antimicrobial activity. isca.me Similarly, the type of aromatic aldehyde used to form a hydrazone at the C-2 position can dramatically shift the compound's activity profile, for instance, from anthelmintic to antioxidant. nih.gov Future efforts should focus on creating a library of this compound derivatives and systematically testing them to build robust SAR models that can guide the design of molecules with optimized potency and target selectivity.

Integration of Advanced Computational Methods for Drug Discovery

Computer-Aided Drug Design (CADD) has become an indispensable tool in modern drug discovery, accelerating the process and reducing costs by prioritizing the synthesis of the most promising compounds. beilstein-journals.orgnih.gov The application of advanced computational methods to the this compound scaffold can significantly streamline the discovery of novel therapeutic agents. co-ac.combeilstein-journals.org

Key computational techniques that can be integrated into the research workflow include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a specific biological target, such as an enzyme or receptor. nih.govvensel.org Docking studies can be used to screen virtual libraries of this compound derivatives against various targets, helping to identify potential hits and understand their binding modes. ukm.mynih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models can predict the activity of unsynthesized derivatives, guiding the rational design of more potent molecules.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-target complex over time, helping to assess the stability of the binding interaction. nih.gov

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates at an early stage. nih.gov This helps in filtering out compounds that are likely to fail later in development due to poor pharmacokinetic profiles or toxicity.

By leveraging these computational tools, researchers can perform large-scale virtual screening, refine lead compounds, and gain a deeper understanding of the molecular mechanisms underlying their biological activity, thereby making the drug discovery process more efficient and targeted. beilstein-journals.orgnih.gov

Q & A

Q. Validation :

- IR : Confirm S-H, N-H, and C=S stretches.

- ¹H/¹³C NMR : Key peaks include δ12.31 (S-H) and δ151.93 (N=C-N) .

- Mass spectrometry : Molecular ion peaks align with theoretical m/z.

- Elemental analysis : Deviations <±0.4% confirm purity .

Advanced Synthetic Optimization

Q: How can multi-step synthesis of derivatives be optimized for yield and selectivity? A:

- Solvent choice : Methanol or ethanol enhances nucleophilicity in hydrazine reactions .

- Catalysis : Acetic acid promotes condensation (e.g., aldehyde coupling) .

- Temperature : 80°C accelerates imine formation without decomposition .

- Workflow : Use TLC to monitor intermediates and HPLC for purification .

- Alternative routes : Multi-component reactions (e.g., oxidative cyclocondensation) reduce steps .

Biological Evaluation Design

Q: How to design experiments for anticonvulsant activity screening? A:

- In vitro assays : GABA receptor binding studies or sodium channel inhibition .

- In vivo models : Maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizures in rodents .

- SAR analysis : Compare substituents (e.g., aromatic aldehydes in ) to correlate structure with efficacy.

Structural Elucidation Techniques

Q: What advanced NMR methods resolve ambiguities in thiocarbothiohydrazide derivatives? A:

- 2D NMR :

- HSQC/HMBC : Maps C-H correlations (e.g., thiocarbonyl connectivity).

- NOESY : Confirms spatial proximity of substituents.